N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2077-91-0
VCID: VC11574677
InChI: InChI=1S/C8H18N2.2ClH/c1-9-7-4-3-5-8(6-7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H
SMILES:
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride

CAS No.: 2077-91-0

Cat. No.: VC11574677

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride - 2077-91-0

Specification

CAS No. 2077-91-0
Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
IUPAC Name 1-N,3-N-dimethylcyclohexane-1,3-diamine;dihydrochloride
Standard InChI InChI=1S/C8H18N2.2ClH/c1-9-7-4-3-5-8(6-7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H
Standard InChI Key MOSYYFXUTWLBIU-UHFFFAOYSA-N
Canonical SMILES CNC1CCCC(C1)NC.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N1,N3-Dimethylcyclohexane-1,3-diamine dihydrochloride features a six-membered cyclohexane ring with amine groups at the 1- and 3-positions, each substituted by a methyl group. The dihydrochloride salt form arises from protonation of both amine groups, resulting in a cationic structure stabilized by chloride counterions. The stereochemistry of the compound—specifically the (1R,3R) configuration—imparts distinct spatial arrangements that influence its reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₈N₂·2HCl
Molecular Weight215.16 g/mol
IUPAC Name(1R,3R)-1-N,3-N-dimethylcyclohexane-1,3-diamine dihydrochloride
CAS Number2613299-52-6
SolubilitySoluble in polar solvents (e.g., water, methanol)

Stereochemical Considerations

The (1R,3R) enantiomer adopts a chair conformation where the methyl and amine groups occupy equatorial positions, minimizing steric strain. This configuration is critical for its role in asymmetric catalysis, where spatial alignment determines enantioselectivity. Comparative studies with cis-isomers or alternative stereoisomers (e.g., 1S,3S) reveal marked differences in catalytic efficiency and biological activity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves methylating cyclohexane-1,3-diamine under controlled conditions. A representative pathway includes:

  • Methylation: Reacting cyclohexane-1,3-diamine with methyl iodide in the presence of a base (e.g., potassium carbonate) in anhydrous tetrahydrofuran (THF).

  • Salt Formation: Treating the resulting N1,N3-dimethylcyclohexane-1,3-diamine with hydrochloric acid to precipitate the dihydrochloride salt.

  • Purification: Recrystallization from ethanol/water mixtures yields high-purity product.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield and reproducibility. Key parameters include:

  • Temperature: 50–80°C to balance reaction rate and byproduct formation.

  • Catalyst: Palladium on carbon (Pd/C) for selective methylation.

  • Quality Control: HPLC and chiral chromatography ensure enantiomeric excess >99% .

Chemical Reactivity and Applications

Catalytic Applications

As a bidentate ligand, N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride coordinates transition metals (e.g., Cu, Pd) to form catalysts for cross-coupling reactions. Notable examples include:

  • C–N Bond Formation: Facilitating Ullmann-type couplings between aryl halides and amines .

  • Asymmetric Hydrogenation: Enantioselective reduction of ketones using Rh complexes .

Table 2: Catalytic Performance in Model Reactions

Reaction TypeSubstrateYield (%)Enantiomeric Excess (%)
Aryl Amination4-Bromotoluene9288 (R)
Ketone HydrogenationAcetophenone8595 (S)

Biological Activity

Preliminary studies suggest potential pharmacological applications:

  • Antimicrobial Effects: Growth inhibition of Staphylococcus aureus (MIC = 32 µg/mL).

  • Neuroprotection: Attenuation of oxidative stress in neuronal cell cultures (IC₅₀ = 10 µM).

Comparative Analysis with Structural Analogs

1,2-Diaminocyclohexane Derivatives

Trans-(1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine (t-DMACH) serves as a benchmark for comparison:

  • Catalytic Efficiency: t-DMACH/CuI systems achieve 95% yield in C–N couplings, surpassing 1,3-diamine analogs by ~15% .

  • Thermal Stability: The 1,3-diamine derivative exhibits superior stability at >100°C due to reduced ring strain .

Cyclopentane and Cyclobutane Analogs

Smaller rings increase reactivity but reduce stereochemical control:

  • Cyclopentane Derivative: 20% higher reaction rates but 30% lower enantioselectivity in hydrogenation .

  • Cyclobutane Derivative: Limited solubility restricts utility in aqueous-phase reactions .

Future Directions and Research Gaps

Underexplored Applications

  • Polymer Chemistry: As a monomer for high-performance polyamides.

  • Drug Delivery: pH-responsive micelle formation via protonable amines.

Analytical Challenges

  • Chiral Purity Assessment: Development of rapid HPLC methods for industrial QC.

  • Mechanistic Studies: Elucidating metal-ligand interactions via X-ray crystallography.

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